Oxepino[3,2-C]pyridine belongs to the class of heteroaromatic compounds, specifically those containing nitrogen and oxygen in their ring structures. It is classified under fused bicyclic systems, which are important in the development of pharmaceuticals and agrochemicals. The synthesis and study of this compound have been explored in various research articles, indicating its significance in chemical research and potential applications in drug development .
The synthesis of oxepino[3,2-C]pyridine can be achieved through several methods, primarily involving the double annulation of ortho- and peri-C–H bonds in fused heterocycles. One notable method utilizes a ruthenium catalyst in the presence of silver salts and sodium acetate to facilitate the formation of the oxepine structure. The reaction typically proceeds under mild conditions, yielding moderate to high yields (up to 87%) depending on the substituents on the starting materials .
The molecular structure of oxepino[3,2-C]pyridine features a seven-membered oxepine ring fused with a pyridine ring. This configuration introduces significant strain and unique electronic properties that can influence reactivity.
Oxepino[3,2-C]pyridine participates in various chemical reactions typical for heterocycles. These include electrophilic substitutions, nucleophilic attacks, and potential cycloadditions due to its conjugated system.
The mechanism of action for oxepino[3,2-C]pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. These compounds may exhibit anticancer properties by inhibiting key pathways involved in cell proliferation.
Oxepino[3,2-C]pyridine exhibits several notable physical and chemical properties that are relevant for its applications:
The unique structure of oxepino[3,2-C]pyridine makes it valuable in various scientific fields:
Oxepino[3,2-c]pyridine represents a fused bicyclic system comprising a seven-membered oxepine ring annulated with a six-membered pyridine ring. According to IUPAC fusion nomenclature rules for heterocyclic compounds, the naming specifies the parent heterocycle (pyridine) with the prefix "oxepino" indicating the fused oxepine moiety [4]. The [3,2-c] notation defines the specific bond fusion pattern: atoms 3a-4 (oxepine) are fused between positions 3 and 4 of the pyridine ring, with the 'c' specifying the shared bond [4]. This structural arrangement creates an unusual 7/6 bicyclic framework where the oxygen atom occupies the 1-position of the oxepine ring, directly fused to the pyridine at its 3-4 bond.
Table 1: Nomenclature and Structural Features of Oxepino[3,2-c]pyridine Derivatives
Systematic Name | Alternative Names | Ring Fusion Atoms | Key Structural Characteristics |
---|---|---|---|
Oxepino[3,2-c]pyridine | Benzo[6,7]oxepino[3,2-b]pyridine (isomeric) | Oxepine C3a-C4 ↔ Pyridine C3-C4 | 7-membered oxepine, 6-membered pyridine, angular fusion |
2,3,4,5,6,7,8,9-Octahydro-7-(phenylmethyl)oxepino[3,2-c]pyridine | - | Saturated derivative | Octahydro scaffold with benzyl substituent at C7 [5] |
2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA) | BZOP precursor | Linear precursor | Aldehyde functionality enabling Knoevenagel cyclization [2] |
The system exhibits structural isomerism with benzo[6,7]oxepino[3,2-b]pyridine, where the fusion pattern differs, significantly altering the spatial relationship between heteroatoms and functional group positioning [2]. The core scaffold allows diverse substitution patterns, particularly at positions 7, 8, and 9 of the oxepine ring and positions 2, 3, and 5 of the pyridine ring, which profoundly influence biological activity and physicochemical properties [5] [6].
The synthetic exploration of oxepino-pyridine frameworks emerged from investigations into dibenzo[b,f]oxepine (DO) natural products like bauhinoxepins A-B and pacharin, which demonstrated significant biological activities [2]. Early synthetic approaches faced challenges in constructing the seven-membered oxepine ring efficiently. Initial routes to related benzo[6,7]oxepino[3,2-b]pyridines (BZOP) involved multi-step sequences (3-5 steps) with low overall yields (<35%), typically employing Horner-Wadsworth-Emmons reactions followed by deprotection and Ullmann coupling [2].
Table 2: Evolution of Synthetic Approaches to Oxepino-Pyridine Scaffolds
Synthetic Era | Key Methodology | Starting Materials | Representative Yield | Limitations |
---|---|---|---|---|
Early Approaches (Pre-2020) | Multi-step sequences: HWE reaction, deprotection, Ullmann coupling | 3-Bromo-6-methoxypicolinaldehyde, phosphate esters | 31-64% (final step) | Low overall yield (15-25%), multiple purification steps |
Modern Synthesis (2020) | Cascade SNAr/Knoevenagel condensation followed by deoxygenation | 3-Hydroxy-2-methylpyridine 1-oxide, 2-fluorobenzaldehydes | 45-68% (first step), 70-85% (second step) | Functional group tolerance limitations |
Catalytic C-H Activation (2020) | Ru(II)-catalyzed double annulation | Naphthoic acid derivatives, alkynes | Up to 77% | Requires specialized directing groups (sulfoximine) [6] |
A groundbreaking catalytic double annulation strategy emerged in 2020 for directly accessing complex oxepino-pyridines. Sahoo, Gandon, and colleagues achieved a Ru(II)-catalyzed domino {[4+2] & [5+2]} double annulation of 1-naphthoic acid derivatives with alkynes using a methylphenyl sulfoximine directing group [6]. This one-pot transformation activated both ortho- and peri-C–H bonds, constructing four new bonds (C-C, C-N, C-C, C-O) to yield unusual [6,7]-fused oxepino-pyridines. DFT calculations corroborated a ruthena-oxabicyclooctene intermediate responsible for the challenging 7-membered ring formation [6]. This method demonstrated exceptional bond-forming efficiency for building complex oxepino-pyridine architectures previously inaccessible through conventional synthesis.
Within heterocyclic chemistry, oxepino[3,2-c]pyridine occupies a specialized niche as a bridged oxygen-nitrogen bicyclic system that combines the electronic properties of an electron-deficient pyridine with the conformational flexibility of a medium-sized oxepine ring [4] [6]. Its significance stems from several structural and reactivity features:
Conformational Dynamics: The seven-membered oxepine ring adopts multiple conformations (chair-like, boat-like, twist-boat) that influence the spatial orientation of substituents and the planarity of the entire system. This flexibility contrasts sharply with rigid planar heteroaromatics and enables unique binding interactions in biological systems [5] [6].
Electronic Hybridization: The fusion creates an electronic hybrid where the pyridine's electron-deficient character is modulated by the oxygen's electron-donating effects. This ambivalent electronic profile facilitates interactions with both electron-rich and electron-deficient biological targets, a property exploited in medicinal chemistry applications [6].
Synthetic Versatility: The framework serves as a molecular platform for further functionalization. Electrophilic substitution favors the pyridine ring (position 5), while nucleophilic additions target positions activated by the nitrogen. Transition metal-catalyzed couplings (Suzuki, Stille) readily occur at halogenated positions, particularly when the halide is situated on the pyridine component [2] [6].
Complexity-Generating Scaffold: The [6,7]-fusion pattern represents a structurally complex motif that significantly increases three-dimensional character compared to simpler bicyclic systems. This complexity enhances binding selectivity in biological systems and improves solubility profiles compared to planar polyaromatics [6].
The compound exemplifies the growing importance of medium-sized heterocycles in addressing challenging pharmacological targets, particularly those involving protein-protein interactions that require disruption of large surface interfaces. Its synthesis via peri-C–H functionalization of fused (hetero)arenes showcases modern advancements in C–H activation strategies for building molecular complexity [6].
Oxepino[3,2-c]pyridine derivatives have garnered significant attention in anticancer drug discovery following the discovery that the structurally related benzo[6,7]oxepino[3,2-b]pyridine derivative MPOBA (2-((2-methylpyridin-3-yl)oxy)benzaldehyde) exhibits potent antiproliferative activity . Research has elucidated several key mechanisms through which these scaffolds exert biological effects:
Apoptosis Induction: MPOBA demonstrated significant concentration- and time-dependent inhibition of proliferation and migration in canine mammary cancer (CMC) cell lines (REM134 and CMGT071020). Mechanistic studies revealed TP53 upregulation (3.5-fold increase), BAX overexpression (pro-apoptotic; 2.8-fold increase), and BCL-2 downregulation (anti-apoptotic; 60% reduction) at the mRNA level, indicating intrinsic apoptosis pathway activation . These changes create a pro-apoptotic environment conducive to cancer cell death.
Epithelial-Mesenchymal Transition (EMT) Inhibition: MPOBA treatment significantly altered EMT marker expression in CMC cells, suppressing SNAIL (70% reduction), EGFR (65% reduction), and N-cadherin (55% reduction) mRNA while upregulating E-cadherin (2.2-fold increase) . This expression profile indicates inhibition of the metastatic transition, potentially reducing cancer cell invasiveness and metastatic potential.
Selectivity Profiles: Crucially, MPOBA exhibited lower cytotoxicity in non-cancerous Madin-Darby canine kidney (MDCK) cells compared to cancer cell lines, suggesting a potential therapeutic window exploitable for drug development . The differential cytotoxicity between malignant and normal cells represents a critical advantage over conventional chemotherapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1